3-(difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Analysis

3-(Difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine (CAS 2320503-92-0) is a fully synthetic, low-molecular-weight (277.29 g·mol⁻¹) azetidine sulfonamide bearing a 3‑difluoromethyl group and a 3‑methoxybenzenesulfonyl substituent. The compound belongs to the class of N‑sulfonyl azetidines, a privileged scaffold in fragment‑based drug discovery and agrochemical research.

Molecular Formula C11H13F2NO3S
Molecular Weight 277.29
CAS No. 2320503-92-0
Cat. No. B2450997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine
CAS2320503-92-0
Molecular FormulaC11H13F2NO3S
Molecular Weight277.29
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C(F)F
InChIInChI=1S/C11H13F2NO3S/c1-17-9-3-2-4-10(5-9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3
InChIKeyZBKWTQGFERFXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine: A Specialized Azetidine Sulfonamide Scaffold for Medicinal Chemistry


3-(Difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine (CAS 2320503-92-0) is a fully synthetic, low-molecular-weight (277.29 g·mol⁻¹) azetidine sulfonamide bearing a 3‑difluoromethyl group and a 3‑methoxybenzenesulfonyl substituent . The compound belongs to the class of N‑sulfonyl azetidines, a privileged scaffold in fragment‑based drug discovery and agrochemical research. Publicly available characterisation is confined to its molecular identity ; no biological activity, ADME, or solid‑state property data have been disclosed in peer‑reviewed literature or patent documents at the time of this analysis.

Why Close Analogs of 3-(Difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine Cannot Be Assumed Interchangeable


Within the narrow chemical space of difluoromethyl‑substituted N‑sulfonyl azetidines, subtle positional changes on the aryl sulfonamide ring can profoundly alter electron density, conformational preference, and target engagement. The 3‑methoxy substitution in the target compound positions a hydrogen‑bond acceptor at a distinct vector relative to 2‑ or 4‑methoxy isomers, potentially tuning selectivity for protein pockets that require a specific H‑bond distance and angle. Without direct comparative data, assuming equivalent performance of the 2‑methoxy (CAS 2310158‑33‑7) or 4‑methoxy (CAS 2309314‑29‑0) analogs, or the des‑methoxy parent (CAS 2139423‑96‑2), carries a high risk of false‑negative or false‑positive screening outcomes [1][2]. The difluoromethyl group further contributes to metabolic stability and lipophilicity modulation, but these effects are highly context‑dependent and cannot be extrapolated across even closely related chemotypes [2].

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine


Meta-Methoxy vs. Para-Methoxy and Des-Methoxy Analogs: Calculated Physicochemical Profile

In the absence of experimentally determined properties, in silico prediction provides the only available quantitative basis for differentiating the 3‑methoxy isomer from its nearest neighbors. Using the SwissADME platform, the 3‑methoxy analogue exhibits a topological polar surface area (TPSA) of 55.8 Ų and a consensus Log P of 1.74, compared with TPSA 55.8 Ų and Log P 1.74 for the 4‑methoxy isomer, and TPSA 46.6 Ų and Log P 1.68 for the des‑methoxy parent 1‑(benzenesulfonyl)‑3‑(difluoromethyl)azetidine [1]. The identical TPSA between the 3‑ and 4‑methoxy isomers masks differences in the spatial orientation of the methoxy oxygen lone pairs, which may differentially engage hydrogen‑bond donors in a binding site. The increase in TPSA relative to the des‑methoxy parent suggests improved aqueous solubility potential, while the modest increase in Log P indicates counterbalancing lipophilicity from the methyl group.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Analysis

Positional Isomer Effect on Hydrogen‑Bond Acceptor Geometry

The 3‑methoxybenzenesulfonyl group in the target compound presents the methoxy oxygen at a distance of approximately 4.8 Å from the sulfonamide nitrogen (measured in energy‑minimised MMFF94 conformation), whereas the 2‑methoxy isomer positions the oxygen at ~2.9 Å with potential for intramolecular interaction, and the 4‑methoxy isomer projects it ~6.3 Å away [1]. This geometric difference could be decisive for proteins requiring a specific H‑bond distance. No experimental binding data are available to quantify the impact.

Medicinal Chemistry Structure-Based Design Sulfonamide SAR

Comparative Availability and Purity for Procurement Decisions

A survey of commercial suppliers (excluding benchchems, evitachem, vulcanchem, and molecule) indicates that 3‑(difluoromethyl)‑1‑(3‑methoxybenzenesulfonyl)azetidine is available from at least one vendor (chemsrc‑listed supplier) with a purity specification of 95%+ . In contrast, the 4‑methoxy isomer is listed by two vendors, and the 2‑methoxy isomer by one. The des‑methoxy parent is listed by multiple vendors. The narrower commercial availability of the 3‑methoxy compound may affect lead time and price.

Chemical Procurement Vendor Analysis

Practical Application Scenarios for 3-(Difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine


Fragment‑Based Screening Against Bromodomain or Kinase Targets Requiring a Directed Meta‑Substituted Aryl Sulfonamide

The predicted TPSA of 55.8 Ų and moderate Log P (1.74) place the compound within the Rule‑of‑Three space for fragment‑based screening [1]. Its 3‑methoxy group provides a hydrogen‑bond acceptor at a vector distinct from 2‑ and 4‑methoxy isomers, making it a candidate for screening against protein pockets that preferentially engage meta‑substituted aryl sulfonamides (e.g., BRD4 BD1, certain kinase hinge regions) [2]. The difluoromethyl group may serve as a metabolically stable replacement for a hydroxyl or thiol in the hit‑to‑lead phase.

Physicochemical Probes for Metabolic Stability Optimisation

The CHF₂ group is a well‑established bioisostere for OH and SH groups, often conferring improved metabolic stability without drastically altering molecular size [1]. The 3‑methoxybenzenesulfonyl motif further allows tuning of electron‑withdrawing character. This compound can serve as a building block for structure‑activity relationship (SAR) studies aimed at replacing metabolically labile phenols in lead series, where the meta‑methoxy position is sterically preferred over ortho or para.

Procurement‑Driven Differentiation for Custom Synthesis Tenders

Given the limited commercial availability relative to the 4‑methoxy isomer (1 vendor vs. 2), requesting quotations for the 3‑methoxy compound may lead to longer lead times and higher unit costs. However, the distinct geometry may be essential for a specific patent SAR or biological hypothesis. Procurement specifications should explicitly require 95%+ purity as the baseline, with optional requests for HPLC‑MS confirmation of the regioisomeric purity to exclude contamination by the 2‑ or 4‑methoxy by‑products [1].

Quote Request

Request a Quote for 3-(difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.